molecular formula C36H44N4O3 B1242675 (16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one CAS No. 107900-75-4

(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

Cat. No. B1242675
CAS RN: 107900-75-4
M. Wt: 580.8 g/mol
InChI Key: KYLZDBBEWRTKTG-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,13-Etheno-4,21a-methano-1H-azocino(1',2':1,5)pyrrolo(3,2-e)azacyclopentadecin-18(15H)-one, 2,3,5,6,7,8,11,12,13,13a,16,17,19,20,20a,21-hexadecahydro-13-hydroxy-24-(8-hydroxy-9H-pyrido(3,4-b)indol-1-yl)-, (1R-(1R*,9Z,13S*,13aR*,20aS*,21aR*))- is a natural product found in Halichondria with data available.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Pyrido Indoles : The synthesis of various pyrido[3,4-b]indol derivatives has been explored. For example, Bobowski (1981) detailed the synthesis of tetrahydrospiro[cyclohexane-1,1′-(1H)pyrido[3,4-b]indol]-2-ones, emphasizing the Pictet-Spengler reaction and subsequent transformations (Bobowski, 1981).

Antitumor Applications

  • Antitumor Activity : Nguyen et al. (1990) explored the antitumor properties of pyrido[4,3-b]benzoindoles, indicating their potential as a new class of antineoplastic agents (Nguyen et al., 1990).

Metabolic Studies

  • Metabolism of Heterocyclic Aromatic Amines : Beer et al. (2017) investigated the metabolism of foodborne heterocyclic aromatic amines, such as 2-amino-9H-pyrido[2,3-b]indole, by Lactobacillus reuteri, highlighting the metabolic pathways of these compounds (Beer et al., 2017).

Chemical Properties and Reactions

  • Chemical Reactions of Pyrido Indoles : Various studies have explored the chemical properties and reactions of pyrido indole derivatives. For instance, Haider et al. (1999) discussed the Diels-Alder reaction of pyrano[3,4-b]indolones as a pathway to synthesize carbazole-fused pyridazines (Haider et al., 1999).

properties

CAS RN

107900-75-4

Molecular Formula

C36H44N4O3

Molecular Weight

580.8 g/mol

IUPAC Name

(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

InChI

InChI=1S/C36H44N4O3/c41-25-9-8-19-40-24(12-13-25)21-35-23-39-18-6-4-2-1-3-5-16-36(43,34(35)40)22-28(29(35)15-20-39)32-33-27(14-17-37-32)26-10-7-11-30(42)31(26)38-33/h1,3,7,10-11,14,17,22,24,29,34,38,42-43H,2,4-6,8-9,12-13,15-16,18-21,23H2/b3-1-

InChI Key

KYLZDBBEWRTKTG-HNQUOIGGSA-N

Isomeric SMILES

C1CCN2CCC3C(=CC(CC/C=C/C1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

synonyms

manzamine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one
Reactant of Route 2
(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one
Reactant of Route 3
(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one
Reactant of Route 4
(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one
Reactant of Route 5
(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one
Reactant of Route 6
(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

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